molecular formula C18H24ClN3O4S B216473 N-(4-chloro-2,5-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide

N-(4-chloro-2,5-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide

Cat. No. B216473
M. Wt: 413.9 g/mol
InChI Key: VZSMMWZBDCAOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2,5-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, also known as CTDP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTDP is a piperazine derivative that has been synthesized through a complex chemical process. The compound has been shown to exhibit a range of biochemical and physiological effects, making it an interesting subject for scientific research.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that the compound may interact with specific receptors in the body, leading to its observed effects. N-(4-chloro-2,5-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been shown to modulate the activity of certain enzymes and proteins, which may contribute to its therapeutic potential.
Biochemical and physiological effects:
N-(4-chloro-2,5-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, potentially making it a candidate for cancer therapy. N-(4-chloro-2,5-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has also been shown to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been shown to have anti-inflammatory properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2,5-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has several advantages for use in lab experiments. The compound is relatively stable and can be easily synthesized in large quantities. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been extensively studied, and its properties and effects are well documented. However, the synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide is complex and requires expertise in synthetic chemistry. Additionally, the exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide. One potential area of study is the development of N-(4-chloro-2,5-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide-based therapies for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide and its potential interactions with specific receptors in the body. Finally, the synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide may be further optimized to improve its yield and purity, potentially making it a more viable candidate for therapeutic applications.
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound exhibits a range of biochemical and physiological effects and has been shown to have potential in the treatment of cancer and neurological disorders. While the synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide is complex, the compound has several advantages for use in lab experiments. Further research is needed to fully understand the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide involves a multi-step process that includes the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 1-piperazinecarbothioamide, followed by the addition of tetrahydro-2-furanylcarbonyl chloride. The final product is purified through a series of chromatographic techniques. The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide is challenging and requires expertise in synthetic chemistry.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. The compound has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. N-(4-chloro-2,5-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has also been found to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases.

properties

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide

Molecular Formula

C18H24ClN3O4S

Molecular Weight

413.9 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide

InChI

InChI=1S/C18H24ClN3O4S/c1-24-15-11-13(16(25-2)10-12(15)19)20-18(27)22-7-5-21(6-8-22)17(23)14-4-3-9-26-14/h10-11,14H,3-9H2,1-2H3,(H,20,27)

InChI Key

VZSMMWZBDCAOTN-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=S)N2CCN(CC2)C(=O)C3CCCO3)OC)Cl

Canonical SMILES

COC1=CC(=C(C=C1NC(=S)N2CCN(CC2)C(=O)C3CCCO3)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.